Methyl 1H-pyrrole-1-carboxylate
Overview
Description
Methyl 1H-pyrrole-1-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by a methyl ester functional group attached to the nitrogen atom of the pyrrole ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Methyl 1H-pyrrole-1-carboxylate is a chemical compound that has been studied for its potential biological activities It is known that pyrrole derivatives, which include this compound, can interact with multiple receptors .
Mode of Action
It is known that pyrrole derivatives can bind with high affinity to multiple receptors, which can lead to various biological effects
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to pyrrole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad range of biological activities associated with indole and pyrrole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1H-pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
Methyl 1H-pyrrole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: this compound is utilized in the production of polymers, dyes, and agrochemicals.
Comparison with Similar Compounds
Methyl 1H-pyrrole-3-carboxylate: Similar structure but with the ester group at the 3-position.
1-Methylpyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester.
Pyrrole-2-carboxylate: Lacks the methyl group on the nitrogen atom.
Uniqueness: Methyl 1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility as a synthetic intermediate and its role in various applications make it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
methyl pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORALDOSFHZOQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195422 | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-63-8 | |
Record name | 1H-Pyrrole-1-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4277-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1H-pyrrole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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